2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
CAS No.: 1082329-24-5
Cat. No.: VC3197956
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid - 1082329-24-5](/images/structure/VC3197956.png)
Specification
CAS No. | 1082329-24-5 |
---|---|
Molecular Formula | C7H10N2O3 |
Molecular Weight | 170.17 g/mol |
IUPAC Name | 2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetic acid |
Standard InChI | InChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) |
Standard InChI Key | GQMXAYSYMPKABP-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=NO1)CC(=O)O |
Canonical SMILES | CC(C)C1=NC(=NO1)CC(=O)O |
Introduction
Structural Characteristics and Chemical Properties
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound bears structural similarity to other characterized oxadiazole derivatives, particularly 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid and 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid, which have a molecular weight of 142.11 g/mol .
The distinguishing feature of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is the isopropyl group at the 5-position, replacing the methyl group found in similar compounds. This structural difference significantly impacts its physicochemical properties, especially its lipophilicity and potential biological interactions.
Based on comparative analysis with similar oxadiazole compounds, the following properties can be predicted:
The isopropyl substituent is expected to increase the lipophilicity compared to methyl-substituted analogues, potentially enhancing membrane permeability while maintaining the hydrogen-bonding capabilities of the carboxylic acid group.
Step | Reagents/Conditions | Transformation |
---|---|---|
1 | Isopropyl nitrile + hydroxylamine | Formation of isopropyl amidoxime intermediate |
2 | Reaction with protected glycine derivative | Formation of acyclic intermediate |
3 | Dehydrative cyclization (POCl3 or similar) | Construction of 1,2,4-oxadiazole ring |
4 | Hydrolysis | Deprotection to reveal free carboxylic acid |
This synthetic approach aligns with methods described for similar heterocyclic compounds. For instance, research on triaryl derivatives with 1,2,4-oxadiazole structures demonstrates that cyclization with POCl3 is a common strategy for forming the oxadiazole ring . The synthesis often involves:
"α-Amino-4-nitroacetophenone was acylated with various aryl carbonyl chlorides, followed by cyclization with POCl3..."
Alternative synthetic approaches might include:
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Palladium-catalyzed coupling reactions to introduce the isopropyl group to a pre-formed oxadiazole core
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Direct cyclization of appropriately substituted precursors using coupling reagents like DPPA (diphenylphosphoryl azide)
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Microwave-assisted synthesis to improve reaction efficiency and yield
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid requires examining how structural modifications affect biological activity in similar compounds.
The presence of the isopropyl group at the 5-position, compared to methyl-substituted analogues, introduces important considerations:
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Increased steric bulk - The isopropyl group provides greater steric hindrance than a methyl group, potentially affecting binding interactions with protein targets
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Enhanced lipophilicity - The additional carbon atoms increase the compound's lipophilicity, potentially improving membrane permeability
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Altered electronic properties - The electron-donating properties of the isopropyl group may influence the electronic distribution within the oxadiazole ring
Research on related compounds indicates that alkyl substituent size and positioning significantly impact biological activity. For example, in studies of triazole derivatives:
"Replacement of the cyclopropyl group with a methyl group resulted in a slight attenuation of inhibitory activity, indicating that a certain bulkiness was required at the 4-position of the thiophen ring."
Similarly, "a cyclopropyl group was the most suitable substituent at the 4-position of the triazole ring" , suggesting that the spatial arrangement and size of alkyl substituents play crucial roles in determining biological function.
The positioning of functional groups around the oxadiazole core also appears critical, as evidenced by the differing properties of regioisomers such as 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid and 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid .
Current Research Status and Future Directions
The current research landscape for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid appears to have significant knowledge gaps, presenting numerous opportunities for future investigation.
Knowledge Gaps
Based on the available literature, several important aspects remain to be elucidated:
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Definitive synthetic routes specifically for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
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Comprehensive physicochemical characterization data
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Specific biological activity profiles
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Structural determination through X-ray crystallography or advanced spectroscopic methods
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Binding interactions with potential biological targets
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